molecular formula C10H14F2N2O3 B13217812 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol

4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol

Cat. No.: B13217812
M. Wt: 248.23 g/mol
InChI Key: HVFZXJSRXUIGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol is a chemical compound with the molecular formula C10H14F2N2O3 and a molecular weight of 248.23 g/mol This compound is characterized by the presence of an oxadiazole ring, a difluoroethyl group, and an oxan-4-ol moiety

Preparation Methods

The synthesis of 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Oxan-4-ol Moiety: The final step involves the attachment of the oxan-4-ol moiety to the oxadiazole ring through a series of reactions, including esterification and reduction.

Chemical Reactions Analysis

4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The difluoroethyl group enhances the compound’s stability and bioavailability, while the oxan-4-ol moiety contributes to its solubility and reactivity.

Comparison with Similar Compounds

4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol can be compared with other similar compounds, such as:

    4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-one: This compound has a similar structure but lacks the hydroxyl group, which affects its reactivity and solubility.

    4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-amine: The presence of an amine group instead of a hydroxyl group alters its biological activity and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14F2N2O3

Molecular Weight

248.23 g/mol

IUPAC Name

4-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]oxan-4-ol

InChI

InChI=1S/C10H14F2N2O3/c1-9(11,12)8-13-7(17-14-8)6-10(15)2-4-16-5-3-10/h15H,2-6H2,1H3

InChI Key

HVFZXJSRXUIGGN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=N1)CC2(CCOCC2)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.